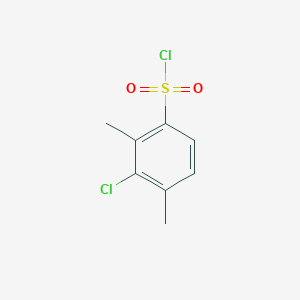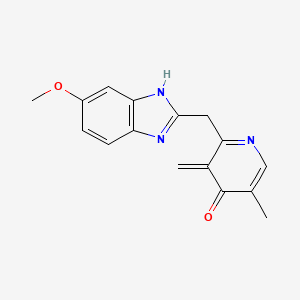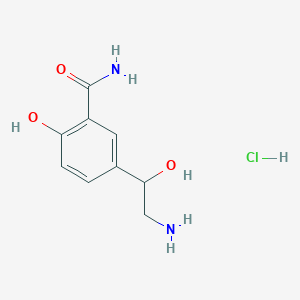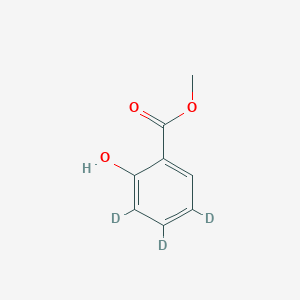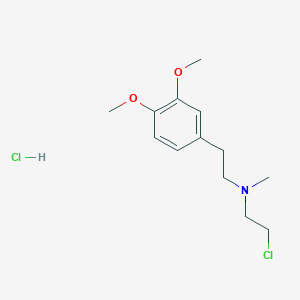
4,10-Bis(2-naphthalenylthio)-chrysene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,10-Bis(2-naphthalenylthio)-chrysene (4,10-BTCC) is a heterocyclic aromatic compound that has been studied extensively due to its potential applications in scientific research. It is a derivative of chrysene, a polycyclic aromatic hydrocarbon, and has been found to possess a wide range of properties and effects.
科学的研究の応用
4,10-Bis(2-naphthalenylthio)-chrysene has been studied extensively due to its potential applications in scientific research. It has been found to have a wide range of properties and effects, including antioxidant, anti-inflammatory, and anti-cancer activities. In addition, 4,10-Bis(2-naphthalenylthio)-chrysene has been studied as a potential treatment for a variety of diseases, including cardiovascular disease, diabetes, and Alzheimer’s disease. It has also been studied as an agent for the prevention and treatment of ultraviolet radiation-induced skin damage.
作用機序
The exact mechanism of action of 4,10-Bis(2-naphthalenylthio)-chrysene is still not fully understood. However, it is believed that the compound works by scavenging reactive oxygen species, inhibiting the production of inflammatory mediators, and modulating the activity of various enzymes involved in the regulation of cell signaling pathways.
Biochemical and Physiological Effects
4,10-Bis(2-naphthalenylthio)-chrysene has been found to have a wide range of biochemical and physiological effects. In vitro studies have shown that 4,10-Bis(2-naphthalenylthio)-chrysene can inhibit the production of inflammatory mediators, scavenge reactive oxygen species, and modulate the activity of various enzymes involved in the regulation of cell signaling pathways. In vivo studies have demonstrated that 4,10-Bis(2-naphthalenylthio)-chrysene can reduce inflammation, improve antioxidant status, and protect against oxidative damage.
実験室実験の利点と制限
4,10-Bis(2-naphthalenylthio)-chrysene has several advantages for use in laboratory experiments. It is a relatively stable compound, is easy to synthesize, and is readily available. In addition, 4,10-Bis(2-naphthalenylthio)-chrysene has been found to be non-toxic and non-mutagenic in vivo studies. However, there are some limitations to the use of 4,10-Bis(2-naphthalenylthio)-chrysene in laboratory experiments. For example, it is not soluble in water and may require the use of organic solvents for dissolution.
将来の方向性
There are a number of potential future directions for research on 4,10-Bis(2-naphthalenylthio)-chrysene. These include further studies on the compound’s antioxidant, anti-inflammatory, and anti-cancer activities, as well as its potential applications in the treatment of various diseases. In addition, further research is needed to better understand the compound’s mechanism of action and its effects on biochemical and physiological processes. Finally, further research is needed to determine the optimal dosage and formulation of 4,10-Bis(2-naphthalenylthio)-chrysene for use in clinical trials.
合成法
4,10-Bis(2-naphthalenylthio)-chrysene can be synthesized from chrysene using a variety of methods, including the catalytic hydrogenation of chrysene in the presence of a metal catalyst, such as palladium or rhodium. Other methods for synthesizing 4,10-Bis(2-naphthalenylthio)-chrysene include the use of a direct reaction of chrysene with sulfur or a sulfur-containing compound, such as thionyl chloride.
特性
| { "Design of the Synthesis Pathway": "The synthesis of 4,10-Bis(2-naphthalenylthio)-chrysene can be achieved through a multi-step process involving the functionalization of chrysene with thiol groups followed by coupling with 2-naphthalenethiol. The key steps in the synthesis include the protection of the chrysene core, functionalization with thiol groups, and coupling with 2-naphthalenethiol.", "Starting Materials": [ "Chrysene", "1,2-ethanedithiol", "2-naphthalenethiol", "Triethylamine", "Chloroform", "Methanol", "Diethyl ether", "Sodium hydride", "Bromine" ], "Reaction": [ "Step 1: Protection of chrysene core with bromine", "Chrysene + Bromine -> 4,5-Dibromo-chrysene", "Step 2: Conversion of 4,5-Dibromo-chrysene to 4,5-Dibromo-4,5-dihydrochrysene", "4,5-Dibromo-chrysene + Sodium hydride -> 4,5-Dibromo-4,5-dihydrochrysene + Sodium bromide", "Step 3: Functionalization of 4,5-Dibromo-4,5-dihydrochrysene with thiol groups", "4,5-Dibromo-4,5-dihydrochrysene + 1,2-ethanedithiol + Triethylamine + Chloroform -> 4,5-Di(thiophen-2-yl)-4,5-dihydrochrysene + Triethylamine hydrochloride", "Step 4: Deprotection of 4,5-Di(thiophen-2-yl)-4,5-dihydrochrysene", "4,5-Di(thiophen-2-yl)-4,5-dihydrochrysene + Methanol -> 4,5-Di(thiophen-2-yl)-chrysene + Methanol", "Step 5: Coupling of 4,5-Di(thiophen-2-yl)-chrysene with 2-naphthalenethiol", "4,5-Di(thiophen-2-yl)-chrysene + 2-naphthalenethiol + Triethylamine + Diethyl ether -> 4,10-Bis(2-naphthalenylthio)-chrysene + Triethylamine hydrochloride" ] } | |
CAS番号 |
1535224-93-1 |
製品名 |
4,10-Bis(2-naphthalenylthio)-chrysene |
分子式 |
C₃₈H₂₄S₂ |
分子量 |
544.73 |
同義語 |
4,10-Bis(naphthalen-2-ylthio)chrysene |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-Chloro-5-isopropyl-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one](/img/structure/B1145354.png)

